
16α-FDHT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16α-Fluoro-5α-dihydrotestosterone (16α-FDHT) is a fluorine-18 labeled steroid receptor ligand used primarily in positron emission tomography (PET) imaging. It is an analog of dihydrotestosterone (DHT) and is utilized to image androgen receptor (AR) expression in various cancers, particularly prostate and breast cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16α-FDHT involves several steps:
Radiofluorination: The precursor compound undergoes nucleophilic substitution with fluorine-18.
Reduction: The intermediate product is reduced using sodium borohydride (NaBH4).
Deprotection: The final step involves deprotection using hydrochloric acid (HCl) in acetone
Industrial Production Methods
The production of this compound for clinical use is automated to ensure high radiochemical yield and specific activity. The process involves:
Automated Synthesis: Utilizing automated modules to perform the synthesis steps.
Quality Control: Ensuring the purity and specific activity of the final product through rigorous quality control measures
Análisis De Reacciones Químicas
Types of Reactions
16α-FDHT undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions are used in its synthesis.
Substitution: Nucleophilic substitution is a key step in its preparation
Common Reagents and Conditions
Radiofluorination: Fluorine-18, tetra-n-butylammonium fluoride (TBAF), and tetrahydrofuran (THF) at 55°C.
Reduction: Sodium borohydride (NaBH4).
Deprotection: Hydrochloric acid (HCl) in acetone
Major Products
The major product formed from these reactions is this compound itself, which is used as a PET imaging agent .
Aplicaciones Científicas De Investigación
Diagnostic Imaging in Prostate Cancer
One of the most prominent applications of 16α-FDHT is its use as a radiotracer for imaging androgen receptors in prostate cancer. The ability of 18F-FDHT to selectively bind to ARs allows for the visualization of both primary tumors and metastatic sites. Clinical studies have demonstrated that the uptake of 18F-FDHT correlates well with AR expression levels, providing valuable prognostic information about tumor behavior and patient survival.
Key Studies and Findings
- Beattie et al. (2010) conducted extensive pharmacokinetic evaluations showing that 18F-FDHT uptake in prostate tumors was significantly associated with AR expression levels, making it a promising tool for monitoring disease progression and treatment response .
- Vargas et al. (2014) highlighted that the intensity of 18F-FDHT uptake was significantly correlated with patient survival rates in castration-resistant prostate cancer (CRPC) patients, reinforcing its role as a prognostic biomarker .
Applications in Breast Cancer
Emerging research has also explored the use of 18F-FDHT in breast cancer diagnostics. The compound's ability to image ARs has implications for understanding treatment responses in hormone receptor-positive breast cancers.
Clinical Trials and Insights
- A clinical trial (NCT01988324) is currently investigating the application of 18F-FDHT in breast cancer, focusing on its potential to predict responses to antiandrogen therapies .
- Studies have shown that quantifying AR levels using 18F-FDHT PET can inform treatment decisions and monitor therapeutic efficacy, particularly after antiandrogen therapy .
Pharmacodynamic Imaging
The pharmacodynamic capabilities of 18F-FDHT PET imaging allow for real-time monitoring of therapeutic responses. This application is particularly relevant in assessing the effectiveness of new antiandrogen drugs.
Case Studies
- In a study involving patients treated with ARN-509, a second-generation antiandrogen, changes in 18F-FDHT uptake were correlated with clinical outcomes, indicating its potential as a biomarker for treatment efficacy .
- Another investigation showed that changes in AR expression levels measured by 18F-FDHT PET could predict patient responses to hormonal therapies, thus facilitating personalized treatment approaches .
Synthesis and Production
The synthesis of 18F-FDHT has been optimized for clinical use, ensuring sufficient production yields for patient doses. Automated synthesis methods have been developed to streamline the production process while maintaining high specific activity and purity levels.
Production Insights
Mecanismo De Acción
16α-FDHT exerts its effects by binding to androgen receptors. The binding of this compound to AR allows for the visualization of AR expression in tumors using PET imaging. This binding is crucial for assessing the receptor status and managing cancer patients .
Comparación Con Compuestos Similares
Similar Compounds
- 16β-Fluoro-5α-dihydrotestosterone (16β-FDHT)
- Fluoroestradiol (FES)
- Fluorofuranyl norprogesterone (FFNP) .
Uniqueness
16α-FDHT is unique due to its high affinity for androgen receptors and its use in imaging AR expression in cancers. It provides specific and functional information that is crucial for the management of hormone-dependent cancers .
Propiedades
Número CAS |
141663-89-0 |
---|---|
Fórmula molecular |
C19H29FO2 |
Peso molecular |
308.43 |
Pureza |
>95% |
Sinónimos |
16α-Fluorodihydrotestosterone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.